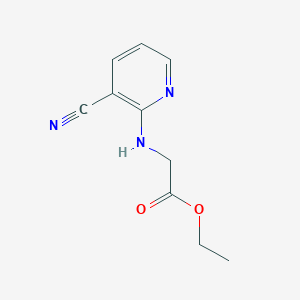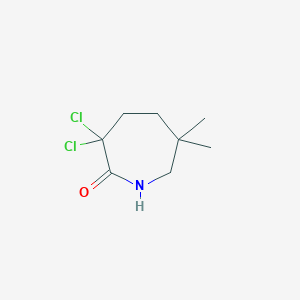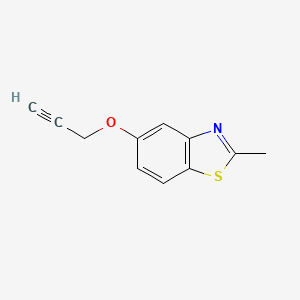
2-(3-acetyl-6-chloroindol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-6-chloroindol-1-yl)acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an acetyl group at the third position, a chlorine atom at the sixth position, and an acetic acid moiety attached to the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-chloroindol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the sixth position of the indole ring through electrophilic substitution reactions using reagents like N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the acetyl or chlorine groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-acetyl-6-chloroindol-1-yl)acetic acid is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-6-chloroindol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Chloroindole: A simpler indole derivative with a chlorine atom at the sixth position.
3-Acetylindole: An indole derivative with an acetyl group at the third position.
Uniqueness: 2-(3-acetyl-6-chloroindol-1-yl)acetic acid is unique due to the combination of its functional groups. The presence of both an acetyl group and a chlorine atom on the indole ring, along with the acetic acid moiety, provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10ClNO3 |
|---|---|
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
2-(3-acetyl-6-chloroindol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)10-5-14(6-12(16)17)11-4-8(13)2-3-9(10)11/h2-5H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
WGOMGQMZWFZPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)











